Field: Physical Chemistry
Application: 3-bromobenzoic acid, a compound similar to 3-Bromo-2,5-dichlorobenzoic acid, is used in thermophysical property research.
3-Bromo-2,5-dichlorobenzoic acid is an aromatic compound characterized by the presence of bromine and chlorine substituents on a benzoic acid backbone. Its molecular formula is , and it has a molecular weight of approximately 269.91 g/mol. The compound features a carboxylic acid functional group, which contributes to its acidic properties. The presence of halogen atoms (bromine and chlorine) enhances the compound's reactivity, making it useful in various chemical applications .
3-Bromo-2,5-dichlorobenzoic acid can be synthesized through various methods:
3-Bromo-2,5-dichlorobenzoic acid has several applications:
Interaction studies involving 3-Bromo-2,5-dichlorobenzoic acid typically focus on its reactivity with biological molecules or other chemical entities. Research indicates that halogenated compounds can interact with enzymes and receptors due to their structural characteristics, potentially influencing metabolic pathways or biological responses. Specific studies may reveal insights into its pharmacokinetics and toxicity profiles .
Several compounds share structural similarities with 3-Bromo-2,5-dichlorobenzoic acid. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
4-Bromo-2,5-dichlorobenzoic acid | C7H3BrCl2O2 | 0.98 |
3-Bromo-2,4-dichlorobenzoic acid | C7H3BrCl2O2 | 0.96 |
5-Bromo-2,4-dichlorobenzoic acid | C7H3BrCl2O2 | 0.96 |
3-Bromo-2,6-dichlorobenzoic acid | C7H3BrCl2O2 | 0.96 |
The uniqueness of 3-Bromo-2,5-dichlorobenzoic acid lies in its specific arrangement of bromine and chlorine substituents at the 3 and 5 positions relative to the carboxylic acid group. This configuration influences its reactivity and potential applications compared to similar compounds .